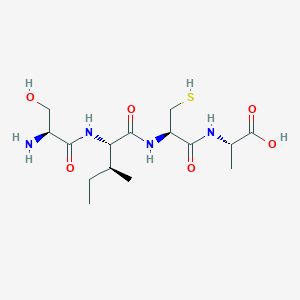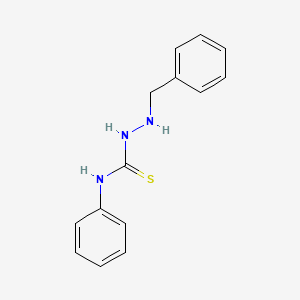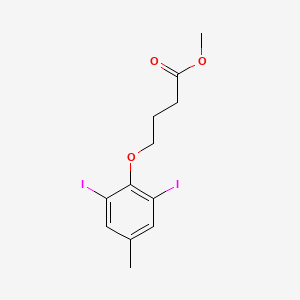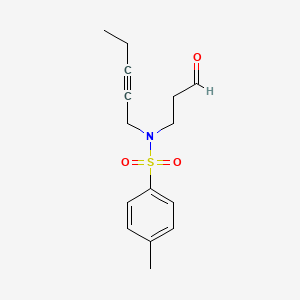
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine is a synthetic peptide composed of six amino acids: phenylalanine, glycine, proline, alanine, lysine, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like carbodiimides or succinimides facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Applications De Recherche Scientifique
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: It can be utilized in the production of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features.
L-Alanyl-L-valyl-L-prolyl-L-phenylalanine: Another peptide with a different sequence but similar functional groups.
L-Phenylalanylglycyl-L-leucyl-L-alanyl-L-lysyl: A peptide with a slightly different sequence.
Uniqueness
L-Phenylalanylglycyl-L-prolyl-L-alanyl-L-lysyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities.
Propriétés
Numéro CAS |
870190-39-9 |
|---|---|
Formule moléculaire |
C31H49N7O7 |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H49N7O7/c1-19(2)16-24(31(44)45)37-29(42)23(12-7-8-14-32)36-27(40)20(3)35-30(43)25-13-9-15-38(25)26(39)18-34-28(41)22(33)17-21-10-5-4-6-11-21/h4-6,10-11,19-20,22-25H,7-9,12-18,32-33H2,1-3H3,(H,34,41)(H,35,43)(H,36,40)(H,37,42)(H,44,45)/t20-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
XMHUWQOVIMOUFD-NPJMLQJUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


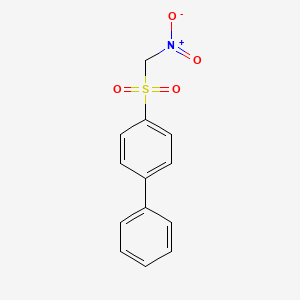
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)

![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
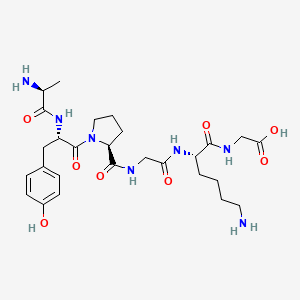
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
